molecular formula C5H8O B157674 2,5-Dihydro-3-methylfuran CAS No. 1708-31-2

2,5-Dihydro-3-methylfuran

Cat. No.: B157674
CAS No.: 1708-31-2
M. Wt: 84.12 g/mol
InChI Key: GSDYNJRRFBBEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dihydro-3-methylfuran (CAS Registry Number: 1708-31-2 ) is an organic compound with the molecular formula C5H8O and a molecular weight of 84.1164 g/mol . This compound is a derivative of furan and is characterized by a partially hydrogenated ring structure. It is described as a colorless to pale yellow liquid . In scientific research, this compound and its derivatives serve as valuable intermediates and model compounds in metabolic and toxicological studies. For instance, a derivative, 2,5-dihydro-2,5-dimethoxy-2-methylfuran, is used in laboratory synthesis to investigate the metabolic activation of 2-methylfuran, a food contaminant . These studies are crucial for understanding how certain furans are metabolically activated to reactive intermediates, such as acetylacrolein, which can form adducts with cellular biomolecules . This research provides insights into the potential mechanisms underlying the toxicity of related compounds. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1708-31-2

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

3-methyl-2,5-dihydrofuran

InChI

InChI=1S/C5H8O/c1-5-2-3-6-4-5/h2H,3-4H2,1H3

InChI Key

GSDYNJRRFBBEJS-UHFFFAOYSA-N

SMILES

CC1=CCOC1

Canonical SMILES

CC1=CCOC1

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Dihydro 3 Methylfuran and Its Derivatives

Catalytic Approaches in Dihydrofuran Synthesis

Catalysis offers a powerful and efficient means to construct the 2,5-dihydrofuran (B41785) ring. Various catalytic systems, including organometallic complexes, Brønsted acids, and photoredox catalysts, have been successfully employed to achieve this transformation with high levels of selectivity and functional group tolerance.

Organometallic Catalysis for 2,5-Dihydrofuran Ring Formation

Organometallic catalysis stands as a cornerstone for the synthesis of 2,5-dihydrofurans, with a diverse array of metals and reaction types being utilized. Palladium, ruthenium, gold, and copper catalysts have all demonstrated utility in forming the dihydrofuran ring through various mechanistic pathways.

Palladium catalysis is particularly prominent, with the Mizoroki-Heck reaction being a notable example. The asymmetric Heck reaction, for instance, allows for the coupling of cyclic olefins with aryl and vinyl bromides with high enantioselectivity. organic-chemistry.org The use of specific ligands, such as phosphoramidites or bisphosphine oxides on a spiro backbone, is crucial for achieving high stereoselectivity. organic-chemistry.org Another palladium-catalyzed approach involves the regioselective Heck reaction of 2,3-dihydrofuran (B140613) with diaryliodonium salts or aryl iodides to yield 2-aryl-2,5-dihydrofurans. organic-chemistry.org

Ruthenium catalysts are well-known for their application in ring-closing metathesis (RCM). Ruthenium complexes bearing N-heterocyclic carbene ligands have been shown to efficiently catalyze the RCM of diene substrates to form various trisubstituted olefins, including those within a dihydrofuran ring, at ambient temperatures. organic-chemistry.org

Gold and copper catalysts are effective in the cyclization of functionalized allenes. Gold(III) chloride can catalyze the cyclization of α-hydroxyallenes to the corresponding 2,5-dihydrofurans with complete transfer of chirality. organic-chemistry.org Similarly, copper catalysts, in conjunction with silver salts, can promote the intramolecular hydroalkoxylation of hydroxyallenic esters to produce 2,5-dihydrofurans through a 5-endo cyclization mode. organic-chemistry.org

Catalyst SystemSubstrate TypeReaction TypeKey Features
Palladium with phosphoramidite (B1245037) ligandCyclic olefins and benzyl (B1604629) electrophilesAsymmetric Mizoroki-HeckHigh enantioselectivity, good functional group tolerance. organic-chemistry.org
Palladium with spiro bisphosphine oxide ligandCyclic olefins and aryl/vinyl bromidesAsymmetric intermolecular HeckHigh enantioselectivity. organic-chemistry.org
Ruthenium-NHC complexDienesRing-Closing Metathesis (RCM)High efficiency at ambient temperature. organic-chemistry.org
Gold(III) chlorideα-HydroxyallenesCyclizationComplete axis-to-center chirality transfer. organic-chemistry.org
Copper with AgOTfHydroxyallenic estersIntramolecular hydroalkoxylationSelective 5-endo cyclization. organic-chemistry.org

Brønsted Acid-Catalyzed Routes to Dihydrofurans

A significant advancement in dihydrofuran synthesis involves the use of Brønsted acids to catalyze the reduction of furans. This method provides a mild and effective alternative to traditional metal-catalyzed hydrogenations. Specifically, the reduction of various furans to 2,5-dihydrofuran and tetrahydrofuran (B95107) derivatives has been achieved using silanes as the reducing agent in the presence of a Brønsted acid. nih.gov

This reaction is particularly noteworthy as it represents a formal Birch reduction of the furan (B31954) core. nih.gov Mechanistic studies have highlighted the crucial role of hexafluoroisopropanol (HFIP) as the solvent, which prevents the polymerization of furans that can occur under acidic conditions. nih.gov The choice of Brønsted acid and its concentration can influence the selectivity of the reaction, allowing for the controlled formation of either the dihydro- or tetrahydrofuran product.

Photoredox and Electrochemical Catalysis in Dihydrofuran Synthesis

Photoredox and electrochemical catalysis have emerged as powerful tools in modern organic synthesis, offering green and efficient methods for the construction of complex molecules. While direct examples for the synthesis of 2,5-dihydro-3-methylfuran using these techniques are not extensively documented, related transformations highlight their potential.

For instance, visible-light-activated transition metal photocatalysis has been successfully applied to the oxidative [3+2] cycloaddition of phenols and alkenes to synthesize dihydrobenzofurans. nih.gov This method utilizes a benign terminal oxidant and demonstrates the broad applicability of photoredox catalysis for forming dihydrofuran-containing ring systems. nih.gov It is conceivable that similar strategies could be adapted for the synthesis of this compound from appropriate acyclic precursors.

Stereoselective Catalytic Methods for Dihydrofuran Synthesis

The development of stereoselective methods for the synthesis of dihydrofurans is of paramount importance, given the prevalence of chiral dihydrofuran cores in natural products. Several catalytic strategies have been developed to control the stereochemistry of the dihydrofuran ring.

Asymmetric Heck reactions, as mentioned earlier, provide a powerful tool for the enantioselective synthesis of 2-substituted 2,5-dihydrofurans. organic-chemistry.org The choice of a chiral ligand is critical to inducing high levels of enantioselectivity.

Another approach involves the stereoselective synthesis of polysubstituted 2,5-dihydrofurans from the reaction of 1,4-dilithio-1,3-dienes with aldehydes. This method proceeds with excellent regio- and stereoselectivity, affording highly substituted dihydrofuran derivatives. datapdf.com The proposed mechanism involves the formation of hexa-2,4-diene-1,6-dialcoholates as intermediates, which then undergo cyclization and elimination of lithium oxide. datapdf.com

Furthermore, C-H insertion reactions using donor/donor carbenes have been developed for the stereoselective synthesis of 2,2,3-trisubstituted benzodihydrofurans with high diastereoselectivity and enantioselectivity. escholarship.org Computational studies have been employed to understand the origins of the observed stereochemical outcomes. escholarship.org

Multicomponent Reactions for Constructing Dihydrofuran Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. This approach offers significant advantages in terms of step- and atom-economy, making it an attractive method for the rapid construction of complex molecular scaffolds.

While specific MCRs leading directly to this compound are not extensively reported, the principles of MCRs can be applied to the synthesis of related dihydrofuran structures. For example, a multicomponent synthesis of tetrahydrofurans based on an allylsilane [3+2] annulation has been reported. nih.gov This method involves the three-step coupling of two different aldehydes with (E)-γ-(dimethylphenylsilyl)allylboronate. nih.gov Such strategies, which combine multiple components in a convergent manner, exemplify the power of MCRs in building heterocyclic frameworks. The flexibility of MCRs allows for the generation of diverse libraries of compounds by varying the individual components, a key advantage in diversity-oriented synthesis. frontiersin.orgnih.gov

Cyclization and Rearrangement Reactions Leading to this compound Frameworks

Cyclization and rearrangement reactions are fundamental strategies for the construction of cyclic molecules, including the this compound framework. A notable example is the reaction of 1,4-dilithio-1,3-diene derivatives with two equivalents of an aldehyde. datapdf.com This reaction proceeds through a proposed hexa-2,4-diene-1,6-dialcoholate intermediate, which undergoes a cyclization followed by the elimination of lithium oxide to afford polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivity. datapdf.com This method provides a convergent route to highly functionalized dihydrofuran rings.

Cycloisomerization of Alkynyl Alcohols

The cycloisomerization of alkynyl alcohols represents a powerful and atom-economical approach for the construction of the 2,5-dihydrofuran ring system. This transformation typically involves the use of a transition metal catalyst to facilitate the intramolecular addition of a hydroxyl group to a carbon-carbon triple bond.

A notable example is the gold(I)-catalyzed cycloisomerization of butynediol monobenzoates. acs.org This method allows for the stereoselective synthesis of various functionalized 2,5-dihydrofurans under mild reaction conditions. The proposed mechanism involves an initial gold(I)-catalyzed rearrangement of the propargylic ester to an allene, followed by a gold(I)-catalyzed cycloisomerization of the resulting allenol. acs.org This sequence of two gold(I)-catalyzed isomerization steps accounts for the observed high regio- and stereoselectivities. acs.org

Another approach involves the silver(I)-catalyzed cyclization of allenylcarbinols, which can be generated in situ from the SN2' cleavage of alkynyloxiranes. acs.org This sequential reaction provides a stereoselective route to 2,5-dihydrofurans. The choice of catalyst is crucial; for instance, gold(III) chloride has been shown to effectively catalyze the cyclization of functionalized α-hydroxyallenes to the corresponding 2,5-dihydrofurans with complete axis-to-center chirality transfer. organic-chemistry.org

The following table summarizes representative examples of metal-catalyzed cycloisomerization reactions for the synthesis of 2,5-dihydrofuran derivatives.

CatalystSubstrateProductYield (%)Ref
(Ph3P)AuNTf2Butynediol monobenzoateFunctionalized 2,5-dihydrofuran83 acs.org
Ag(I)Allenylcarbinol2,5-Dihydrofuran- acs.org
AuCl3α-HydroxyalleneTri- and tetrasubstituted 2,5-dihydrofuransVery good organic-chemistry.org

Intramolecular Hydrofunctionalization Reactions

Intramolecular hydrofunctionalization reactions provide a direct method for the synthesis of dihydrofurans by the addition of a heteroatom-hydrogen bond across a carbon-carbon multiple bond within the same molecule.

A significant advancement in this area is the catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers. rsc.org This method, performed under hydrothermal conditions with a HZSM-5 catalyst, allows for the production of dihydrobenzofurans. The reaction proceeds through an initial Claisen rearrangement to form an ortho-allylphenol intermediate, which then undergoes intramolecular hydroaryloxylation to yield the dihydrobenzofuran ring system. rsc.org

These catalytic systems offer a robust platform for the synthesis of various substituted dihydrofurans, with the reaction conditions often being tunable to favor specific isomers.

Stereoselective Rearrangements of Precursors to Dihydrofurans

Stereoselective rearrangements are powerful tools in organic synthesis for the construction of complex molecular architectures with precise control over stereochemistry. The nih.govnih.gov-sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are particularly relevant to the synthesis of dihydrofuran derivatives.

The Claisen rearrangement of allyl vinyl ethers is a classic method for forming γ,δ-unsaturated carbonyl compounds. organic-chemistry.orglibretexts.org Variations of this rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, offer access to a diverse range of functionalized products that can serve as precursors to dihydrofurans. libretexts.orgwikipedia.org For instance, the zwitterionic aza-Claisen rearrangement of N-allyl pyrrolidines with acid chlorides yields γ,δ-unsaturated amides, which can be subsequently cyclized to form γ-butyrolactones, key intermediates for tetrahydrofuran synthesis. acs.org

The Cope rearrangement , a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes, is another valuable tool. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org A notable application is the divinylcyclopropane-cycloheptadiene rearrangement, which is conceptually related to the Cope rearrangement and provides a strong thermodynamic driving force due to the release of ring strain. wikipedia.org While this rearrangement typically forms seven-membered rings, variations involving heteroatoms can lead to heterocyclic systems.

A gold(I)-catalyzed rearrangement of butynediol monobenzoates has been reported to proceed through a sequence of isomerization steps, ultimately yielding functionalized 2,5-dihydrofurans stereoselectively. acs.orgamanote.com This process highlights the utility of transition metal catalysis in facilitating complex rearrangements under mild conditions.

RearrangementPrecursor TypeIntermediate/Product TypeReference
Zwitterionic Aza-ClaisenN-allyl pyrrolidineγ,δ-Unsaturated amide acs.org
Gold(I)-CatalyzedButynediol monobenzoateFunctionalized 2,5-dihydrofuran acs.org

Derivatization Strategies Utilizing 2,5-Dihydro-2,5-dimethoxy-2-methylfuran as a Precursor

2,5-Dihydro-2,5-dimethoxy-2-methylfuran is a valuable and versatile precursor for the synthesis of a variety of furan derivatives. researchgate.netchemicalbook.comjlu.edu.cnsigmaaldrich.com Its chemical properties allow for its use as a synthetic equivalent for other functionalized furans, making it a key building block in organic synthesis.

This compound can be synthesized from furan through a process of bromination in methanol, followed by treatment with a base. jlu.edu.cn An improved preparation method involves the use of dimethylamine (B145610) to neutralize the acid, providing a more convenient route to this important intermediate. jlu.edu.cn

The chemical utility of 2,5-dimethoxy-2,5-dihydrofuran (B146672) lies in its ability to act as a masked dicarbonyl compound. Under acidic conditions, the acetal (B89532) groups can be hydrolyzed to reveal a 1,4-dicarbonyl functionality, which can then be used in subsequent reactions to build more complex molecules. The methyl group at the 2-position provides a point of substitution that can be exploited for the synthesis of various derivatives.

For example, 2,5-dimethoxy-2,5-dihydrofuran has been used as a synthetic equivalent of 2(5H)-furanone or 2-trimethylsilyloxyfuran, which are useful C4 synthons in the preparation of 5-substituted-2(5H)-furanone derivatives. researchgate.net The reaction conditions can be controlled to obtain different classes of biologically interesting compounds in a single step with high yields. researchgate.net

Synthesis of Polysubstituted 2,5-Dihydrofuran Derivatives

The synthesis of polysubstituted 2,5-dihydrofurans is of great interest due to the prevalence of this structural motif in many biologically active molecules. Several methodologies have been developed to achieve this with high levels of control over substitution patterns and stereochemistry.

One effective method involves the reaction of 1,4-dilithio-1,3-diene derivatives with two equivalents of aldehydes. nih.gov This reaction proceeds with excellent regio- and stereoselectivity to afford polysubstituted 2,5-dihydrofurans in good to high yields. The proposed mechanism involves the formation of hexa-2,4-diene-1,6-dialcoholates as intermediates, which then undergo cyclization and elimination of Li2O to generate the dihydrofuran ring. nih.gov

Gold(I)-catalyzed reactions have also proven to be highly effective. For instance, a formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols catalyzed by gold(I) provides access to a wide variety of 2,5-dihydrofurans with broad substrate scope and functional group tolerance. organic-chemistry.org

The following table highlights some of the key methods for the synthesis of polysubstituted 2,5-dihydrofurans.

MethodReactantsCatalyst/ReagentKey FeaturesReference
Reaction of 1,4-dilithio-1,3-dienes1,4-Dilithio-1,3-diene, Aldehyde-High regio- and stereoselectivity nih.gov
Gold-catalyzed [4+1] cycloadditionα-Diazoester, Propargyl alcoholGold(I) complexBroad substrate scope, good functional group tolerance organic-chemistry.org

Mechanistic Elucidation of Reactions Involving 2,5 Dihydro 3 Methylfuran and Analogues

Gas-Phase Reaction Mechanisms of Dihydrofurans in Environmental Contexts

Dihydrofurans, including 2,5-dihydro-3-methylfuran, are emitted into the atmosphere from various sources, such as biomass burning. copernicus.org Their subsequent reactions with atmospheric oxidants play a significant role in atmospheric chemistry, influencing air quality and the formation of secondary organic aerosols (SOA). dntb.gov.ua The primary daytime oxidant is the hydroxyl radical (OH), while the nitrate (B79036) radical (NO3) is the dominant oxidant at night. copernicus.orgharvard.edu Ozone (O3) also contributes to the atmospheric degradation of these compounds. acs.org

Reactions with Hydroxyl Radicals (OH)

The reaction of dihydrofurans with hydroxyl (OH) radicals is a primary degradation pathway in the daytime troposphere. acs.orgresearchgate.net This reaction is typically initiated by the addition of the OH radical to the carbon-carbon double bond within the dihydrofuran ring. acs.orgresearchgate.net For furan (B31954) and its methylated derivatives, the OH radical predominantly adds to the C2 or C5 positions, forming a chemically activated adduct radical. acs.orgresearchgate.net This adduct can then undergo several transformations.

One major pathway involves the opening of the furan ring. The initial adduct can isomerize by breaking the C2-O or C5-O bond, leading to ring-opened radicals. acs.orgresearchgate.net In the presence of oxygen, these ring-opened radicals react to form unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net Alternatively, the initial radical adduct can be stabilized by collision and then react with O2 to form ring-retaining products, such as 5-hydroxy-2-furanone compounds and molecules containing epoxide, ester, and carbonyl functional groups. researchgate.net

The rate constants for the reactions of dihydrofurans with OH radicals are high, indicating short atmospheric lifetimes. For instance, the rate constant for the reaction of 4,5-dihydro-2-methylfuran with OH radicals has been measured to be (2.18 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, resulting in an estimated tropospheric lifetime of about 1.3 hours. acs.org This rapid reaction rate underscores the importance of OH-initiated oxidation in the atmospheric removal of dihydrofurans.

Reactions with Nitrate Radicals (NO3)

During the nighttime, the nitrate radical (NO3) becomes the most important oxidant for dihydrofurans in the atmosphere. copernicus.orgcopernicus.org The reaction with NO3 is a significant removal process for furans and alkyl-substituted furans emitted from sources like biomass burning. copernicus.org The reaction mechanism is believed to be initiated by the electrophilic addition of the NO3 radical to the double bond of the dihydrofuran ring.

Studies on furan and its derivatives have shown that the subsequent reaction pathways can vary. For the reaction of furan with NO3, major products include butenedial and 2(3H)-furanone, with the NO3 being recycled to NO2. copernicus.org However, for methylated furans like 3-methylfuran, the major products tend to retain the nitrate functionality. copernicus.org This suggests that the oxidation of some furans by NO3 can act as a significant sink for NOx, sequestering it into nitrate species which may then be transported and release NOx far from the source. copernicus.org

The rate constants for the reactions of furans with NO3 are generally high. For example, the rate coefficient for the reaction of 2,5-dimethylfuran (B142691) with NO3 is (1.02 ± 0.31) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.org For 4,5-dihydro-2-methylfuran, the rate constant is even higher at (1.68 ± 0.12) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, leading to a very short estimated lifetime of about 24 seconds. acs.org

Reactions with Ozone (O3)

Ozone (O3) is another key atmospheric oxidant that reacts with dihydrofurans, although the reaction rates are generally slower compared to those with OH and NO3 radicals. caltech.edu The ozonolysis of dihydrofurans is predicted to be significant, especially for methylated derivatives. dntb.gov.uanih.gov The reaction proceeds via the Criegee mechanism, involving the initial addition of ozone to the C=C double bond to form a primary ozonide (POZ). nih.gov

This unstable POZ rapidly decomposes to form a Criegee intermediate (CI) and a carbonyl compound. nih.gov For furans, the decomposition of the POZ is dominated by the formation of β-unsaturated Criegee intermediates. nih.gov These highly excited CIs can then undergo prompt isomerization to form dioxirane (B86890) and dioxolene products or dissociate into a vinoxy-type radical and an OH radical. nih.gov The formation of OH radicals is particularly expected for furans with alkyl substitutions at the 3- or 4-positions, such as 3-methylfuran. nih.gov

The rate constant for the reaction of 4,5-dihydro-2-methylfuran with O3 has been measured as (3.49 ± 0.24) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹, with an estimated atmospheric lifetime of about 7 minutes. acs.org While slower than the reactions with OH and NO3 radicals, ozonolysis is still a relevant degradation pathway, contributing to the formation of secondary organic aerosols. dntb.gov.ua

Rate Constants for Gas-Phase Reactions of Dihydrofuran Analogues

CompoundReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
4,5-Dihydro-2-methylfuranOH(2.18 ± 0.11) × 10⁻¹⁰ acs.org1.3 hours acs.org
4,5-Dihydro-2-methylfuranNO₃(1.68 ± 0.12) × 10⁻¹⁰ acs.org24 seconds acs.org
4,5-Dihydro-2-methylfuranO₃(3.49 ± 0.24) × 10⁻¹⁵ acs.org7 minutes acs.org
2,5-DimethylfuranNO₃(1.02 ± 0.31) × 10⁻¹⁰ copernicus.orgNot specified
FuranO₃~2.4 × 10⁻¹⁸ acs.orgNot specified
FuranOH~4 × 10⁻¹¹ acs.orgNot specified
FuranNO₃~1.2 × 10⁻¹² acs.orgNot specified

Investigation of Radical and Non-Radical Pathways

The atmospheric degradation of dihydrofurans involves both radical and non-radical pathways. Photolysis, the breakdown of molecules by sunlight, is a non-radical process that can be an important removal mechanism for some atmospheric compounds. mdpi.comcolorado.edu For a molecule to be photodissociated in the troposphere, it must absorb light at wavelengths greater than 290 nm. colorado.edu While many common atmospheric molecules are stable against photolysis, some, like nitrophenols, can be significantly degraded by sunlight. mdpi.comcolorado.edu

In the context of dihydrofuran reactions, radical pathways initiated by OH, NO3, and O3 are dominant. The reaction with OH radicals is a key daytime process, while NO3 radical reactions govern nighttime chemistry. harvard.edu The ozonolysis of dihydrofurans, which can produce radicals like OH, contributes to their degradation during both day and night. researchgate.netnih.gov The formation of secondary organic aerosol (SOA) from dihydrofuran oxidation is a complex process involving multiple generations of products formed through these radical-initiated reactions. dntb.gov.uanih.gov For example, in the reaction of Δ-3-carene with NO3 radicals, first-generation products can partition to the particle phase and undergo further reactions to form oligomers. nih.gov

Ring-Opening and Cycloaddition Mechanisms of Dihydrofurans

Dihydrofurans are versatile building blocks in organic synthesis, undergoing a variety of ring-opening and cycloaddition reactions. These reactions provide access to a diverse range of more complex molecules.

Ring-opening reactions of dihydrofurans can be initiated by various reagents. For instance, electrophilic bromination of 2,3-dihydrofuran (B140613) derivatives using N-bromosuccinimide can lead to an unexpected ring-opening at the C(4)-C(5) bond. acs.orgnih.gov Mechanistic studies suggest that moisture in the solvent may play a role in this process. acs.orgnih.gov Cobalt catalysts have been shown to promote highly enantioselective ring-opening of 2,5-dihydrofurans through a [2+2]-cycloaddition pathway followed by β-O elimination. nih.gov Ring-opening metathesis polymerization (ROMP) of 2,3-dihydrofuran has also been demonstrated, yielding degradable and depolymerizable polymers. acs.org

Cycloaddition reactions are another important class of transformations for dihydrofurans. Gold-catalyzed formal [3+2] cycloaddition reactions using propiolates have been developed for the synthesis of 2,3-dihydrofurans. rsc.org Intramolecular silyl (B83357) nitronate cycloadditions have been used to synthesize novel 2H,5H-dihydrofuran-3-yl ketones from propargylic nitroethers. nih.gov Furthermore, the well-known Paterno-Büchi reaction, involving the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, can be conceptually related to photorearrangements of certain norbornene derivatives that lead to dihydrofurans. nih.gov

Acid-Catalyzed Reaction Mechanisms and Protonation Dynamics

The behavior of dihydrofurans under acidic conditions is critical for understanding their stability and reactivity in various chemical environments. The protonation of the furan ring is often the initial and rate-limiting step in acid-catalyzed reactions.

In dilute acid solutions, the protonation of furan at the α-carbon is energetically favored over protonation at the β-carbon. researchgate.net This protonation event leads to the formation of intermediates like 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol, which can then undergo ring-opening. researchgate.net Lewis acids can also catalyze reactions of dihydrofurans. For example, the Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been used to synthesize 1-hydroxycarbazoles. mdpi.com In this reaction, it is suggested that trans-dihydrofuran isomers react faster than their cis-counterparts. mdpi.com

The protonation of the furan ring can be studied in the gas phase using techniques like infrared multiphoton dissociation (IRMPD) spectroscopy. researchgate.net Such studies provide fundamental insights into the intrinsic reactivity and structure of protonated dihydrofurans, which are key intermediates in their acid-catalyzed transformations.

Studies on Regioselectivity and Stereoselectivity in Dihydrofuran Chemical Transformations

The control of regioselectivity and stereoselectivity in chemical reactions involving dihydrofurans is a critical aspect of their synthetic utility. The substitution pattern on the dihydrofuran ring significantly influences the outcome of these transformations. Research in this area has focused on various reactions, including hydroformylation and cycloadditions, to understand and predict the formation of specific isomers.

A notable example is the rhodium-catalyzed hydroformylation of dihydrofuran analogues. In the case of 2,5-dihydrofuran (B41785), the use of a rhodium catalyst with a specific phosphine-phosphonite ligand (L3c) has been shown to yield the 3-carbaldehyde product with complete regioselectivity and high enantioselectivity (up to 91% ee). researchgate.net This high degree of control is significant, as the hydroformylation of a related isomer, 2,3-dihydrofuran, with the same catalyst system leads to the formation of the enantiomeric 3-carbaldehyde, highlighting the profound impact of the substrate's double bond position on the stereochemical outcome. researchgate.net The choice of ligand is also crucial; using different phosphine-based ligands (L1 and L2) with 2,3-dihydrofuran shifts the regioselectivity towards the 2-carbaldehyde product. researchgate.net

The hydroformylation of 2,3- and 2,5-dihydrofuran has been achieved with excellent yields and good selectivities under mild conditions using a dinuclear rhodium complex, [Rh₂{µ-S(CH₂)₃NMe₂}₂(cod)₂] (where cod is cyclo-octa-1,5-diene), in conjunction with suitable auxiliary ligands. researchgate.netrsc.org The selectivity of these reactions is highly dependent on the ligand used. For instance, the use of tris(o-t-butylphenyl) phosphite (B83602) as a ligand in the hydroformylation of 2,3-dihydrofuran has an unexpected influence on the reaction's selectivity. researchgate.net

Stereoselectivity has also been explored in the synthesis of polysubstituted 2,5-dihydrofurans. The reaction of 1,4-dilithio-1,3-diene derivatives with two equivalents of an aldehyde results in the formation of polysubstituted 2,5-dihydrofurans with perfect regio- and stereoselectivity. nih.gov This reaction is proposed to proceed through a hexa-2,4-diene-1,6-dialcoholate intermediate, which then undergoes cyclization and elimination of lithium oxide to afford the dihydrofuran product. nih.gov

The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition, between 2,3-dihydrofuran and benzaldehyde (B42025) has been studied to understand its regio- and stereoselectivity. The regiochemistry of the attack of benzaldehyde on the double bond is determined by the relative stability of the biradical intermediates formed. The observed endo stereoselectivity of the product is attributed to the superposition of the highest singly occupied molecular orbital (HSOMO) and the lowest singly occupied molecular orbital (LSOMO) in the biradical intermediate.

ReactionSubstrateCatalyst/ReagentMajor ProductRegioselectivityEnantiomeric Excess (ee)Reference
Asymmetric Hydroformylation2,5-DihydrofuranRh-L3c3-CarbaldehydeCompleteup to 91% researchgate.net
Asymmetric Hydroformylation2,3-DihydrofuranRh-L3c3-Carbaldehyde (enantiomer)High91% researchgate.net
Asymmetric Hydroformylation2,3-DihydrofuranRh-L22-CarbaldehydeGoodup to 62% researchgate.net
Dihydrofuran Synthesis1,4-Dilithio-1,3-dienes and Aldehydes-Polysubstituted 2,5-dihydrofuransPerfect- nih.gov

Kinetic Studies of Dihydrofuran Reactivity and Decomposition

Kinetic studies of dihydrofurans provide valuable insights into their stability and reaction mechanisms, particularly in thermal decomposition and atmospheric degradation processes. These studies often involve determining rate constants, activation energies, and identifying reaction pathways.

The thermal decomposition of 2-methyl-2,5-dihydrofuran, an isomer of this compound, has been investigated in the gas phase. This reaction was found to be a homogeneous, unimolecular process that yields hydrogen and 2-methylfuran (B129897) as the primary products. rsc.org The kinetics of this decomposition were studied over a temperature range of 342 to 420°C and initial pressures of 1 to 40 mm. rsc.org

Theoretical studies on the thermal decomposition of furan derivatives, such as 5-methyl-2-ethylfuran, offer a detailed picture of the potential energy surfaces and reaction pathways. For 5-methyl-2-ethylfuran, unimolecular decomposition primarily involves the cleavage of C-H and C-C bonds on the alkyl side chains. mdpi.comnih.gov For instance, the cleavage of the C(6)-H bond has a calculated energy barrier of 81.9 kcal·mol⁻¹, while the C(5)-CH₃ bond cleavage has a higher barrier of 111.3 kcal·mol⁻¹. mdpi.com Hydrogen abstraction and addition reactions also play a significant role in the decomposition mechanism. H-addition reactions are found to occur predominantly at the C(2) and C(5) positions of the furan ring. nih.gov

The gas-phase thermal isomerization of 2,3-dihydro-5-methylfuran (B74343) to acetylcyclopropane has also been a subject of kinetic investigation. The enthalpy of this reaction has been determined, providing data on the relative thermodynamic stabilities of these isomers. nist.gov

Atmospheric degradation kinetics of methyl-substituted furans are also of interest. For 3-methylfuran, the main atmospheric degradation pathway is initiated by addition reactions of oxidants like OH radicals, NO₃ radicals, and Cl atoms to the double bonds of the furan ring, followed by ring opening. mdpi.com Abstraction of a hydrogen atom from the methyl group is a less significant, but still observed, reaction pathway. mdpi.com

CompoundReaction TypeTemperature Range (°C)Activation Energy (Ea) / Energy BarrierRate Constant ExpressionReference
2-Methyl-2,5-dihydrofuranThermal Decomposition342 - 420-First-order rate law rsc.org
5-Methyl-2-ethylfuranThermal Decomposition (C(6)-H cleavage)Theoretical81.9 kcal·mol⁻¹- mdpi.com
5-Methyl-2-ethylfuranThermal Decomposition (C(5)-CH₃ cleavage)Theoretical111.3 kcal·mol⁻¹- mdpi.com
2,3-Dihydro-5-methylfuranThermal IsomerizationGas Phase-ΔrH° = -9.6 ± 3.3 kJ/mol nist.gov

Computational and Theoretical Investigations of 2,5 Dihydro 3 Methylfuran Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms involving 2,5-dihydro-3-methylfuran. DFT calculations are instrumental in predicting the formation and properties of molecules and materials. youtube.com These computational methods provide insights into the intricate pathways of chemical reactions, which is crucial for applications ranging from drug discovery to materials science. youtube.com

For instance, in the context of furan (B31954) derivatives, DFT has been employed to study their degradation. The ozonolysis of furan derivatives, which involves the opening of the furan ring, has been investigated using quantum chemical methods. nih.gov Such studies reveal the reaction mechanisms and degradation rates, providing valuable data for understanding the environmental fate of these compounds. nih.gov

Furthermore, DFT calculations have been utilized to determine the thermodynamic parameters of various chemical compounds, including novel benzofuroxan (B160326) derivatives. nih.gov These calculations, which include determining the heats of formation, are crucial for assessing the energetic properties of molecules. nih.gov In the study of l-lactic acid, hybrid DFT with dispersion corrections has been used to investigate intramolecular hydrogen bonds and conformational arrangements, which can influence reaction pathways. nih.gov This level of detailed analysis is essential for understanding how molecular structure dictates reactivity.

The application of DFT extends to predicting the outcomes of catalytic processes. For example, in the conversion of furfural (B47365), a related furanic compound, DFT can help in understanding how different catalysts influence reaction pathways and product selectivity.

Molecular Dynamics Simulations for Dihydrofuran Reactivity Profiles

Molecular dynamics (MD) simulations offer a dynamic perspective on the reactivity of dihydrofurans, complementing the static picture provided by methods like DFT. MD simulations can model the conformational changes and reactive events of molecules over time.

While specific MD studies focusing solely on this compound are not extensively documented in the provided results, the principles of MD have been applied to similar and related systems, providing a framework for understanding its reactivity. For example, MD simulations have been used to investigate the conformational changes in human dihydrolipoamide (B1198117) dehydrogenase (LADH) that are linked to reactive oxygen species (ROS) generation. researchgate.net This demonstrates the capability of MD to link structural dynamics to chemical reactivity.

Furthermore, MD simulations can be enhanced with reactive force fields to model bond dissociation and formation. This approach allows for the simulation of chemical reactions and the generation of reactivity profiles. For instance, methods have been developed to incorporate reactivity into MD simulations using harmonic force fields, which can be parameterized with data from quantum mechanical calculations. nih.gov This allows for the study of bond dissociation energies and reaction barriers in a dynamic environment. nih.gov

The application of MD to furan-related compounds in atmospheric chemistry also provides relevant insights. The atmospheric degradation of compounds like 4,5-dihydro-2-methylfuran has been studied, revealing rapid reaction rates with atmospheric oxidants. acs.org While this study focused on experimental kinetics, the underlying reaction dynamics are well-suited for investigation with MD simulations.

Quantum Chemical Calculations for Electronic Structure and Bond Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound, such as its electronic structure and bond energetics. These calculations provide a detailed picture of the electron distribution and the strength of the chemical bonds within the molecule.

The electronic properties of furan and its derivatives have been the subject of various quantum chemical studies. For example, the effect of substituents on the electronic and optical properties of molecules has been investigated using methods like DFT. researchgate.net These studies calculate parameters such as the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic transitions. researchgate.net

Bond dissociation energies are another critical aspect that can be determined through quantum chemical calculations. The energy required to break specific bonds within a molecule provides insight into its stability and potential reaction pathways. For instance, the bond energies in 2,3-dihydrofuran (B140613) have been analyzed, indicating that the allylic C-H bond is the most likely site for initial reaction due to its lower bond energy. researchgate.net Similar calculations for this compound would be invaluable in predicting its reactivity.

Quantum Monte Carlo methods have also been employed to calculate bond dissociation and conformational energetics with high accuracy for various molecules. nih.gov These advanced computational techniques can provide benchmark data for bond energies, which is crucial for developing accurate kinetic models.

The table below presents some computed properties for this compound and a related isomer, which are derived from quantum chemical calculations. nih.govnih.gov

PropertyThis compound2,3-Dihydro-5-methylfuran (B74343)
Molecular Formula C5H8OC5H8O
Molecular Weight ( g/mol ) 84.1284.12
IUPAC Name 3-methyl-2,5-dihydrofuran5-methyl-2,3-dihydrofuran
InChIKey GSDYNJRRFBBEJS-UHFFFAOYSA-NBGCWDXXJMUHZHE-UHFFFAOYSA-N
CAS Number 1708-31-21487-15-6

This data is compiled from various sources. nih.govnih.govnist.govnist.govchemeo.com

Kinetic Modeling of Dihydrofuran Formation and Degradation Pathways

Kinetic modeling is a powerful computational tool used to simulate the formation and degradation of chemical species over time, providing insights into complex reaction networks. For dihydrofurans, this involves understanding the rates of various reactions that lead to their creation and subsequent breakdown.

Studies on the pyrolysis of furan and its derivatives have led to the development of detailed kinetic models. researchgate.net These models often include numerous elementary reactions, such as unimolecular decomposition, H-abstraction, and ring-opening reactions. researchgate.netnih.gov For instance, in the pyrolysis of 2-furfuryl alcohol, C-O bond dissociation and H-abstraction reactions are identified as the primary decomposition pathways. nih.gov

The thermal decomposition of furan itself is understood to proceed through parallel channels, including molecular elimination and ring-opening via a 1,2-hydrogen migration. researchgate.net For substituted furans, H-ejection from alkyl groups is an additional important reaction pathway. researchgate.net Kinetic modeling of furan pyrolysis has shown that the decomposition is mainly controlled by unimolecular reactions and that certain radicals are key precursors to the formation of larger aromatic species. researchgate.net

In the context of atmospheric chemistry, the degradation of dihydrofuran derivatives has been investigated. For example, 4,5-dihydro-2-methylfuran is known to be formed from the cyclization of a photooxidation product of n-pentane. acs.org The subsequent atmospheric reactions of this dihydrofuran with radicals like OH and NO3, and with ozone, have been studied, and their rate constants have been determined. acs.org These kinetic parameters are essential for modeling the atmospheric lifetime and impact of such compounds.

The degradation of furan derivatives can also be influenced by catalysts. The acid-catalyzed degradation of furfural, for example, has been studied in detail, revealing competing degradation mechanisms. researchgate.net Kinetic models developed from such studies can help in optimizing industrial processes for the production of furan-based chemicals. researchgate.net

Computational Approaches for Understanding Catalytic Processes

Computational methods are indispensable for gaining a molecular-level understanding of catalytic processes involving dihydrofurans and related compounds. These approaches can elucidate catalyst-substrate interactions, reaction mechanisms on catalyst surfaces, and factors governing catalyst activity and selectivity.

DFT calculations are widely used to investigate catalytic reactions. For example, the effect of boron doping on the activity and selectivity of Nickel catalysts in the conversion of furfural to methylfuran has been studied computationally. aiche.org Such studies can reveal how modifications to the catalyst's electronic properties can influence reaction barriers and product distributions. aiche.org

The catalytic conversion of biomass-derived furanic compounds into valuable biofuels and chemicals is an area of active research where computational studies play a significant role. dtu.dk For instance, the design of solid catalysts for the selective conversion of furfural has been guided by understanding the structure-performance relationships. dtu.dk Computational studies can help in identifying suitable catalyst materials and optimizing their properties for specific reactions like hydrogenation, etherification, and aldol (B89426) condensation. dtu.dk

The direct catalytic conversion of furfural to furan-derived amines has been achieved using ruthenium-based catalysts. nih.gov While this study is primarily experimental, computational methods could be employed to understand the reaction mechanism on the catalyst surface and to guide the development of even more efficient catalysts.

Computational studies can also shed light on the role of co-catalysts and the reaction medium. For example, in the degradation of furfural, the presence of different acids can significantly affect the reaction kinetics and product distribution. researchgate.net Computational modeling can help to unravel the complex interplay between the substrate, catalyst, and solvent.

Application of Advanced Spectroscopic and Analytical Methodologies in 2,5 Dihydro 3 Methylfuran Research

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., FT-IR, NMR, MS)

In situ spectroscopic methods are critical for real-time monitoring of the synthesis of 2,5-Dihydro-3-methylfuran, often formed through the hydrogenation of furan (B31954) derivatives. nsu.rumdpi.com Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide continuous data on the reaction progress without the need for sample extraction.

FT-IR Spectroscopy allows for the tracking of functional group transformations. For instance, during the hydrogenation of furfural (B47365), the disappearance of the aldehyde C-H stretching bands (around 2852 cm⁻¹ and 3021 cm⁻¹) and the carbonyl (C=O) stretching band, alongside the appearance of bands corresponding to C-O and O-H stretches of the resulting alcohol, indicates the progress of the reaction. researchgate.net The formation of the dihydrofuran ring can also be monitored by observing changes in the C=C and C-O-C stretching vibrations characteristic of the furan ring. nist.gov

NMR Spectroscopy , particularly ¹H NMR, is a powerful tool for monitoring the conversion of reactants to products. researchgate.net In the synthesis of this compound from 3-methylfuran, the disappearance of the characteristic signals of the furan ring protons and the appearance of new signals corresponding to the protons in the dihydrofuran ring provide a clear indication of the reaction's progress. chemicalbook.com For example, operando synchrotron-radiation Fourier-transform infrared spectroscopy and in situ Raman spectroscopy have been used to study the adsorption behavior of furfural on electrode surfaces during electrocatalytic hydrogenation. acs.org

Mass Spectrometry can be coupled with reaction systems to monitor the evolution of different species in real-time. By continuously analyzing the reaction mixture, it is possible to identify intermediates and byproducts, offering deeper mechanistic insights.

These in situ techniques are invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and selectivity of this compound.

Chromatographic Techniques for Product Isolation, Analysis, and Separation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for the isolation, analysis, and separation of this compound from complex reaction mixtures and for its detection in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net The mass spectrometer then provides mass-to-charge ratio data for the eluted compounds, allowing for their identification and quantification. nih.gov For instance, a method using a HP-5MS column can separate furan and its derivatives within 9.5 minutes. nih.gov This technique has been successfully used to resolve isomers such as 2-methylfuran (B129897) and 3-methylfuran. nih.govmdpi.com The use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS is a common approach for analyzing furan derivatives in food samples. acs.org

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally labile furan derivatives. nih.gov It has been employed for the simultaneous separation and identification of furanic compounds. dss.go.th Different types of HPLC columns, such as reverse-phase columns (e.g., Newcrom R1), can be used depending on the specific separation needs. sielc.com For instance, HPLC has been used to analyze 2-furfural and related compounds in mineral oil after extraction. moic.gov.bhshimadzu.com Chiral HPLC with cyclodextrin-based stationary phases has proven effective in separating enantiomers of various furan derivatives. nih.gov

Interactive Data Table: Chromatographic Methods for Furan Derivative Analysis

TechniqueColumn TypeDetection MethodApplicationReference
GC-MS/MSHP-5MSMultiple Reaction MonitoringSimultaneous analysis of furan and its 10 derivatives in food. nih.gov
GC-MSHP-PlotMass SpectrometryQuantification of furan and 5 alkylfurans, including separation of 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691) isomers. dtu.dk
HPLCCyclobond RSP, DM, ACUV/VisEnantiomeric separation of chiral furan derivatives. nih.gov
HPLCNewcrom R1MS-compatible (with formic acid)Analysis of Furan-2-acetic acid. sielc.com
HPLC-Photodiode Array (PDA)Simultaneous separation and identification of furanic compounds in fruit juices. dss.go.th

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry is a versatile and highly sensitive technique for both the structural elucidation and quantitative analysis of this compound and its analogs. nih.govmdpi.com

For structural elucidation , MS provides the molecular weight of the compound from the molecular ion peak. mdpi.com The fragmentation pattern observed in the mass spectrum, generated by techniques like electron ionization (EI), offers a fingerprint that can be compared with spectral libraries for identification. nih.govnist.gov The NIST WebBook provides a reference mass spectrum for this compound (electron ionization), which can be used for its identification. nist.gov Tandem mass spectrometry (MS/MS) can further fragment specific ions to provide more detailed structural information. mdpi.com

For quantitative analysis , techniques like GC-MS are frequently used. By creating a calibration curve with known concentrations of a standard, the concentration of this compound in an unknown sample can be determined. acs.org The use of an internal standard, such as a deuterated analog, can improve the accuracy and precision of the quantification. acs.org Methods have been developed for the simultaneous quantitative analysis of furan and its derivatives in various food matrices with good recovery and low limits of quantitation. nih.govmdpi.com

Interactive Data Table: Mass Spectrometry Data for Furan Derivatives

CompoundIonization MethodKey Mass Fragments (m/z)ApplicationReference
This compoundElectron Ionization84 (M+), 55, 43, 39, 29, 27Identification nih.govnist.gov
Furan and its derivativesGC-MS/MSVaries per compoundQuantitative analysis in food researchgate.netnih.gov
Furan and its derivativesHS-SPME-Arrow-GC-MS/MSVaries per compoundQuantitative analysis in food acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, including the determination of its stereochemistry and for probing reaction mechanisms. kcl.ac.uk

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals in the ¹H NMR spectrum of this compound are unique to its structure. This data allows for the unambiguous assignment of protons to their positions in the molecule.

¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts provide information about their electronic environment.

Mechanistic Studies using NMR can involve monitoring the reaction progress over time to identify intermediates. researchgate.net For example, deuterium (B1214612) labeling studies combined with NMR can help to elucidate the pathway of hydrogenation reactions that form dihydrofuran derivatives. nih.gov Parahydrogen-induced polarization (PHIP) is an advanced NMR technique that can be used to gain mechanistic insights into hydrogenation reactions. nsu.ru

Systematic NMR characterization has been performed for various furan and thiophene-modified nucleosides, allowing for the unambiguous assignment of all proton and carbon signals. nih.gov

X-ray Crystallography for Precise Structural Characterization of Dihydrofuran Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While obtaining a suitable single crystal of the volatile this compound can be challenging, X-ray crystallography has been successfully applied to various solid dihydrofuran derivatives. researchgate.net

The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is used to generate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. youtube.com This provides accurate information on bond lengths, bond angles, and stereochemistry. wikipedia.org

For example, the X-ray crystal structure of multifunctionalized dihydrofurans has been reported, confirming the connectivity and stereochemistry of the synthesized molecules. researchgate.net Similarly, the crystal structures of 1,5-benzodiazepin-2-one (B1260877) derivatives have been determined, providing detailed insights into their molecular geometry and intermolecular interactions. mdpi.com X-ray crystallography has also been used in conjunction with NMR studies to confirm the orientation of modified nucleosides containing furan rings. nih.gov

Future Research Directions and Unexplored Avenues in 2,5 Dihydro 3 Methylfuran Chemistry

The field of heterocyclic chemistry is continually evolving, with the study of dihydrofurans and their derivatives revealing new possibilities in synthesis, catalysis, and materials science. While significant research has been conducted on the dihydrofuran scaffold, the specific compound 2,5-Dihydro-3-methylfuran remains a subject with considerable potential for further exploration. Future research is poised to delve deeper into its unique chemical properties by integrating sustainable practices, novel catalytic methods, advanced analytical techniques, and computational modeling. These endeavors will not only expand our fundamental understanding but also unlock new applications for this molecule.

Q & A

Q. What are the primary synthetic routes for 2,5-Dihydro-3-methylfuran, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis often involves catalytic hydrogenation of substituted furans or cycloisomerization of alkynols. For example, palladium-catalyzed cycloisomerization in green solvents (e.g., glycerol) can yield furan derivatives with high selectivity . Biomass decomposition, such as radiation-thermal treatment of softwood cellulose, is another route, producing this compound alongside other furans . Optimize yields by controlling reaction temperature (e.g., 80–120°C for catalytic methods) and using inert atmospheres to prevent oxidation.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve bond angles and torsion angles (e.g., C–H⋯H and Br⋯Br interactions in related dihydrofurans ). Pair with NMR (¹H/¹³C) to confirm substitution patterns: methyl groups at position 3 typically show upfield shifts in ¹H NMR (δ ~1.2–1.5 ppm). IR spectroscopy can identify carbonyl or ether functional groups in derivatives .

Q. What experimental conditions are critical for studying the stability of this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to assess thermal stability. Solvent compatibility studies (e.g., in polar aprotic solvents like DMSO) can reveal decomposition pathways. Evidence from softwood decomposition suggests that aromatic lignin derivatives may stabilize the compound during high-temperature processes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or GC-MS data often arise from solvent effects or diastereomer formation. For example, methyl group splitting patterns in ¹H NMR may vary with solvent polarity. Cross-validate using computational tools (e.g., density functional theory (DFT) for predicting chemical shifts) and compare with databases like NIST Chemistry WebBook . Resolve enantiomeric ambiguity via chiral chromatography or X-ray crystallography .

Q. What computational approaches are effective for modeling the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map reaction pathways, such as hydrogenation or ring-opening. Molecular dynamics simulations can predict solvent effects on reaction kinetics. Studies on related furans highlight the importance of electron-deficient sites in directing catalytic activity .

Q. How does the presence of this compound in biomass decomposition byproducts impact downstream applications?

  • Methodological Answer : Analyze byproduct profiles using GC-MS with non-polar columns (e.g., HP-5MS) to separate furans like 2,5-dimethylfuran and 5-methylfuran-2(3H)-one . Quantify yields via internal standards (e.g., deuterated furans). Assess biological relevance by comparing toxicity profiles with EFSA furan safety guidelines .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ruthenium complexes) for stereocontrol . Use kinetic resolution via lipase-catalyzed esterification to separate enantiomers. Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC with cellulose-based columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.